molecular formula C19H18N6O2S B2560023 1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1904020-66-1

1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No.: B2560023
CAS No.: 1904020-66-1
M. Wt: 394.45
InChI Key: ZYCIRLYBOXXWFU-UHFFFAOYSA-N
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Description

The compound 1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea features a urea backbone (-NH-C(=O)-NH-) bridging two distinct moieties: a 3-methoxybenzyl group and a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a thiophen-2-yl group. This structure combines hydrogen-bonding capability (via urea), aromatic electron modulation (via methoxybenzyl and thiophene), and a nitrogen-rich heterocyclic system (triazolopyridazine), which may enhance binding to biological targets such as kinases or receptors .

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-27-14-5-2-4-13(10-14)11-20-19(26)21-12-18-23-22-17-8-7-15(24-25(17)18)16-6-3-9-28-16/h2-10H,11-12H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCIRLYBOXXWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that incorporates a methoxybenzyl group and a triazolo-pyridazine moiety. Its molecular formula is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 344.40 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines.

Key Findings:

  • Cytotoxicity: Compounds with similar structures demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one derivative exhibited IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .
  • Mechanism of Action: The mechanism involves inhibition of c-Met kinase activity, which is crucial for tumor growth and metastasis. The most potent derivatives showed IC50 values comparable to established inhibitors like Foretinib .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown effectiveness against various bacterial strains.

Case Study:
A derivative with structural similarities to this compound was tested against Mycobacterium tuberculosis, showing promising results with IC90 values indicating effective inhibition .

In Vitro Studies

In vitro studies utilizing the MTT assay have been pivotal in assessing the cytotoxic effects of this compound. The results indicate that compounds derived from similar scaffolds exhibit moderate to high cytotoxicity without significant toxicity to normal human cells (e.g., HEK-293) .

Summary of Biological Activities

Activity Effect IC50/IC90 Values
Anticancer (A549)Significant cytotoxicity1.06 μM
Anticancer (MCF-7)Significant cytotoxicity1.23 μM
AntimicrobialEffective against M. tuberculosisIC90 values ranging from 3.73 to 40.32 μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Triazolopyridazine vs. Triazine ()

The compound in -(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea, utilizes a 1,3,5-triazine core instead of triazolopyridazine. While both cores are nitrogen-rich, triazines are six-membered rings with three nitrogen atoms, whereas triazolopyridazine is a fused bicyclic system with four nitrogen atoms.

Triazolopyridazine vs. Pyridine ()

Compound 15a in -(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea, features a pyridine core with a triazole substituent. Pyridine is a monocyclic six-membered ring with one nitrogen atom, contrasting with the bicyclic, four-nitronated triazolopyridazine.

Urea Substituents

The target compound’s 3-methoxybenzyl group differs from the 4-methoxyphenyl () and 4-methoxyphenylurea () substituents. The benzyl group (CH₂-C₆H₄-OCH₃) introduces greater flexibility and lipophilicity compared to the rigid phenylurea in , which could influence membrane permeability and metabolic stability .

Thiophene vs. Other Aromatic Substituents

The thiophen-2-yl group in the target compound replaces the 1H-1,2,4-triazol-1-yl () or 3-nitrophenyl () groups. Thiophene’s sulfur atom contributes to electron delocalization and may participate in sulfur-π interactions with target proteins, offering a distinct pharmacophoric profile compared to nitro or triazole substituents .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Heterocycle Substituents Key Features
Target Compound Triazolopyridazine 3-Methoxybenzyl, Thiophene High nitrogen content, rigid core
(Triazine derivative) 1,3,5-Triazine 4-Methoxyphenyl, Triazole Thiourea linkage, three-component synthesis
(Compound 15a) Pyridine 3-Nitrophenyl, 4-Methoxyphenyl Triazole substituent, nitro group
(Example 53) Triazolopyridine Trifluoropropanol, Benzamide Amide linkage, fluorinated substituents

Table 2. Hypothetical Pharmacokinetic Properties

Compound LogP (Predicted) Hydrogen Bond Donors Metabolic Stability (Predicted)
Target Compound 3.2 2 (urea NH) Moderate (thiophene oxidation)
Compound 2.8 3 (urea + thiourea NH) Low (thiourea susceptibility)
(Compound 15a) 2.5 2 (urea NH) Low (nitro group reduction)

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